孔雀石绿

描述

Malachite green is a synthetic dye belonging to the triphenylmethane family. It is widely used in various industries, including aquaculture, textiles, and microbiology. The compound is known for its vibrant green color and is used as a dye for materials such as silk, leather, and paper. Additionally, malachite green has antimicrobial properties, making it useful in controlling fungal and bacterial infections in aquaculture .

作用机制

Target of Action

Malachite green, a triphenylmethane dye, primarily targets fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry . It also targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus .

Mode of Action

Malachite green interacts with its targets by intercalating with DNA, with a preference for A:T-rich regions . The leuco derivative of malachite green, which is formed through chemical and metabolic reduction, bears a structural resemblance to carcinogenic aromatic amines that can form covalent DNA adducts . This interaction results in changes at the molecular level, affecting the function and viability of the targeted organisms.

Biochemical Pathways

The biochemical pathway of malachite green involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to malachite green . This pathway is crucial for the biodegradation of malachite green in the environment .

Pharmacokinetics

The pharmacokinetics of malachite green are influenced by the solvolytic equilibrium of the dye. The carbinol base, which is less soluble than the ionized form, is the form in which malachite green is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments with malachite green .

Result of Action

The result of malachite green’s action at the molecular and cellular level is the inhibition of growth in targeted organisms, such as fungi and gram-positive bacteria . Malachite green also has cytotoxic effects and can induce cell transformation and lipid peroxidation in mammalian cells . It appears to act as a tumor promoter, perhaps because of its ability to induce the formation of reactive oxygen species .

Action Environment

The action of malachite green is influenced by environmental factors such as pH and temperature. The solvolytic reaction of malachite green and the formation of the carbinol base occur at various pH values . The high malachite green-degrading activity is maintained at low temperature (20°C), wider pH range, and the existence of metal ions and chelating agent . Furthermore, the dye’s action can be affected by the presence of other substances in the environment, such as activated sludge, which markedly biosorbs malachite green and reduces the rate of oxygen uptake proportionally to its biosorption .

科学研究应用

Malachite green has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and a dye in various chemical reactions.

Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.

Medicine: Malachite green has been used as an antimicrobial agent to control fungal and bacterial infections.

Industry: It is used in the textile industry for dyeing fabrics and in aquaculture to control fungal infections in fish .

生化分析

Biochemical Properties

Malachite green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme peroxidase, which catalyzes the degradation of malachite green. This interaction involves the oxidation of malachite green, leading to its decolorization and breakdown into less harmful compounds . Additionally, malachite green can bind to proteins, altering their structure and function, which can affect cellular processes.

Cellular Effects

Malachite green has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, malachite green has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell function and viability . Furthermore, malachite green can interfere with cell signaling pathways, disrupting normal cellular communication and potentially leading to adverse effects on cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of malachite green involves its interaction with biomolecules at the molecular level. Malachite green can bind to DNA, causing structural changes that affect gene expression. It can also inhibit or activate enzymes, depending on the specific biochemical context. For example, malachite green has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and energy production . These interactions at the molecular level contribute to the overall effects of malachite green on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malachite green can change over time. The stability and degradation of malachite green are important factors to consider. Malachite green can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to malachite green has been associated with persistent oxidative stress and cellular damage . In vitro and in vivo studies have shown that the effects of malachite green can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of malachite green can vary with different dosages in animal models. At low doses, malachite green may exhibit minimal toxicity and limited adverse effects. At higher doses, malachite green can induce significant toxic effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. It is important to carefully consider the dosage when studying the effects of malachite green in animal models.

Metabolic Pathways

Malachite green is involved in various metabolic pathways. It can be metabolized by enzymes such as peroxidases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and breakdown of malachite green into less toxic metabolites . The metabolic pathways of malachite green can influence its overall toxicity and persistence in biological systems. Additionally, malachite green can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism.

Transport and Distribution

Malachite green is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The distribution of malachite green can influence its biological activity and toxicity. For example, malachite green can accumulate in certain tissues, leading to localized effects and potential toxicity.

Subcellular Localization

The subcellular localization of malachite green can affect its activity and function. Malachite green can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For instance, malachite green can localize to the mitochondria, where it can disrupt mitochondrial function and energy production.

准备方法

Malachite green can be synthesized through the reaction of benzaldehyde with N, N-dimethylaniline in the presence of sulfuric acid. This reaction forms a triphenylmethane derivative, which is then oxidized using lead dioxide. The final step involves treating the product with an excess of concentrated hydrochloric acid to yield malachite green . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of the dye.

化学反应分析

Malachite green undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form leuco malachite green, which is a colorless derivative.

Reduction: Malachite green can be reduced to its leuco form, which can then be further processed.

Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Malachite green is similar to other triphenylmethane dyes, such as crystal violet and basic fuchsin. it is unique in its strong green color and its specific applications in aquaculture and microbiology. Other similar compounds include:

Crystal violet: Another triphenylmethane dye used as a biological stain and antimicrobial agent.

Basic fuchsin: Used in staining techniques and as an antimicrobial agent.

Methylene blue: A dye used in biology and medicine for staining and as an indicator.

Malachite green stands out due to its specific applications and its effectiveness in controlling fungal infections in aquaculture.

生物活性

Malachite green (MG) is a synthetic dye primarily used in aquaculture and textile industries. Its biological activity encompasses a range of effects, from its therapeutic applications to its toxicity and biodegradation pathways. This article explores the biological activity of malachite green, including its mechanisms of action, degradation by microorganisms, and the implications of its use in various fields.

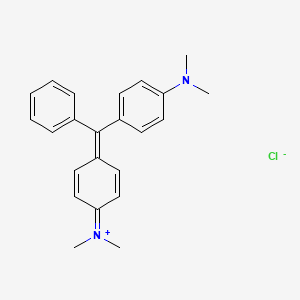

Chemical Structure and Properties

Malachite green is an N-methylated diaminotriphenylmethane dye. In aqueous solutions, it exists predominantly in a cationic form, which contributes to its solubility and biological activity. Its chemical structure allows it to interact with various biological molecules, influencing both therapeutic and toxicological outcomes.

Therapeutic Applications

Historically, malachite green has been utilized as an effective antifungal agent against various aquatic pathogens, including Ichthyophthirius multifiliis and Trichodinella species. It has been employed in treating skin infections in fish and controlling protozoan ectoparasites. However, its use has diminished due to concerns about toxicity and environmental impact.

Toxicological Effects

Malachite green is known for its toxicity to aquatic organisms, leading to adverse effects on fish health. Studies have documented significant histopathological changes in fish exposed to malachite green, including:

- Liver Damage : Hyperemia and focal necrotization observed in rainbow trout after exposure at concentrations as low as 6 mg/L.

- Gills : Separation of epithelial cells and leukocytic infiltration were noted, indicating respiratory distress.

- Hematological Changes : Alterations in red blood cell counts and white blood cell profiles were observed following treatment .

Biodegradation Pathways

The environmental persistence of malachite green poses significant ecological risks. Recent research has focused on the biodegradation of MG by various microbial strains. Notable findings include:

- Microbial Strains :

- Metabolites : The degradation process yields several metabolites, including leucomalachite green, benzaldehyde, and hydroquinone. These metabolites can further degrade into less harmful compounds such as carbon dioxide and water .

-

Biodegradation Mechanisms : The proposed metabolic pathway involves:

- Hydrogenation of malachite green to leucomalachite green.

- Subsequent cleavage into various aromatic compounds through enzymatic reactions.

Case Study 1: Biodegradation by Pseudomonas veronii

A study demonstrated the effectiveness of Pseudomonas veronii JW3-6 in degrading malachite green under controlled conditions. The study utilized response surface methodology to optimize degradation parameters:

- Temperature : 32.4 °C

- pH Level : 7.1

- Inoculum Amount : 2.5 × 10^7 cfu/mL

The degradation efficiency was statistically significant (R² = 0.9618), indicating the potential for bioremediation applications .

Case Study 2: Engineered Enzymes for MG Degradation

Research on engineered enzymes showed that modified myoglobin (H64D Mb) exhibited significantly higher degradation rates for malachite green compared to traditional enzymes like laccase:

- Degradation Efficiency : Up to 205-fold higher than native enzymes.

- Biodegradation Products : Identified through ESI-MS analysis, confirming the effectiveness of these engineered enzymes in industrial applications .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | N-methylated diaminotriphenylmethane |

| Therapeutic Uses | Antifungal treatment in aquaculture |

| Toxicity | Significant adverse effects on fish health |

| Biodegradation Strains | Pseudomonas veronii, engineered myoglobin |

| Key Metabolites | Leucomalachite green, benzaldehyde, hydroquinone |

| Optimal Conditions for Degradation | Temperature: 32.4 °C; pH: 7.1; Inoculum: 2.5 × 10^7 cfu/mL |

属性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。